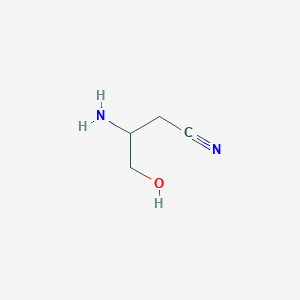![molecular formula C8H6N2O2 B13673519 Furo[2,3-b]pyridine-4-carboxamide](/img/structure/B13673519.png)
Furo[2,3-b]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furo[2,3-b]pyridine-4-carboxamide: is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[2,3-b]pyridine family, which is known for its potential therapeutic applications, particularly in the treatment of cancer and other diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-b]pyridine-4-carboxamide typically involves multi-step processes. One common method includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications. For instance, chalcones bearing specific subunits can be used as starting materials . Another approach involves a multi-catalytic protocol using gold, palladium, and phosphoric acid, which enables a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes involving readily available reagents and catalysts is crucial for industrial applications. The one-pot synthesis methods that offer high yields and selectivity are particularly promising for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Furo[2,3-b]pyridine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation and alkylation reactions often use reagents like halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-b]pyridine-4-carboxylic acid, while reduction could produce furo[2,3-b]pyridine-4-methanol .
Applications De Recherche Scientifique
Furo[2,3-b]pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of furo[2,3-b]pyridine-4-carboxamide involves the disruption of key cellular signaling pathways. Molecular docking studies have shown that this compound binds strongly to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). This binding disrupts the signaling pathways, leading to the inhibition of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Furo[3,2-b]pyridine: Known for its bioisosteric properties and similar pharmacological activities.
Thieno[2,3-b]pyridine: Another heterocyclic compound with potential therapeutic applications, particularly as a kinase inhibitor.
Uniqueness: Furo[2,3-b]pyridine-4-carboxamide stands out due to its strong binding affinities to multiple molecular targets and its versatile synthetic routes. Its derivatives have shown potent anticancer activities with minimal selectivity toward normal cells, making it a promising candidate for further development .
Propriétés
Formule moléculaire |
C8H6N2O2 |
|---|---|
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
furo[2,3-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C8H6N2O2/c9-7(11)5-1-3-10-8-6(5)2-4-12-8/h1-4H,(H2,9,11) |
Clé InChI |
UVYSNFBBBJGCBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=C1C(=O)N)C=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673440.png)


![1-[2-(Methoxymethoxy)ethyl]-2-methylbenzene](/img/structure/B13673458.png)



![6-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13673491.png)




![6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673517.png)
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B13673535.png)
